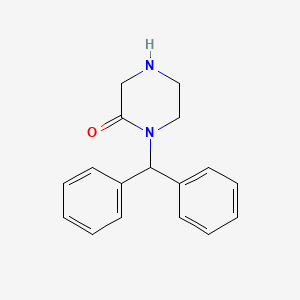

1-Benzhydrylpiperazin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C17H18N2O |

|---|---|

Molekulargewicht |

266.34 g/mol |

IUPAC-Name |

1-benzhydrylpiperazin-2-one |

InChI |

InChI=1S/C17H18N2O/c20-16-13-18-11-12-19(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2 |

InChI-Schlüssel |

JYUKUNUXCSPHIJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C(=O)CN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Q & A

Basic: What are the recommended synthetic routes for 1-Benzhydrylpiperazin-2-one, and how do reaction conditions influence yield?

1-Benzhydrylpiperazin-2-one can be synthesized via aminomethylation of ketones or condensation reactions involving benzhydryl amines and carbonyl derivatives. For example, similar piperazinone derivatives are synthesized by reacting benzhydryl halides with piperazine precursors under reflux in aprotic solvents (e.g., DMF or acetonitrile) . Yield optimization requires precise control of temperature (typically 80–120°C), stoichiometric ratios of reactants (1:1 to 1:1.2), and inert atmospheres to prevent oxidation. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the compound in >90% purity .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for 1-Benzhydrylpiperazin-2-one derivatives be resolved?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or solvent-induced effects. For instance, crystallographic studies of (E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(2-ethoxyphenyl)prop-2-en-1-one revealed planar configurations of the benzhydryl group, whereas NMR in DMSO-d6 showed dynamic rotation . To resolve contradictions:

- Perform variable-temperature NMR to assess rotational barriers.

- Compare computational models (DFT) with experimental data to identify dominant conformers .

- Use complementary techniques like IR spectroscopy to validate functional group assignments .

Basic: What safety protocols are essential for handling 1-Benzhydrylpiperazin-2-one in laboratory settings?

Critical precautions include:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- Spill management: Avoid dry sweeping; use vacuum systems with HEPA filters to contain dust. Collect waste in sealed containers for incineration .

- Environmental protection: Prevent discharge into waterways due to potential aquatic toxicity (refer to Section 12 of SDS for ecotoxicological data) .

Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of 1-Benzhydrylpiperazin-2-one analogs?

SAR studies require systematic modifications to the benzhydryl or piperazinone moieties. For example:

- Substituent variation: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzhydryl ring to assess effects on receptor binding .

- Bioisosteric replacement: Replace the piperazinone ring with morpholine or thiomorpholine to compare pharmacokinetic profiles .

- In vitro assays: Use competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation) to quantify potency and efficacy .

- Data normalization: Include reference compounds (e.g., known receptor antagonists) to calibrate assay sensitivity .

Basic: What analytical techniques are most effective for characterizing 1-Benzhydrylpiperazin-2-one?

- NMR spectroscopy: ¹H/¹³C NMR confirms molecular structure, with benzhydryl protons appearing as multiplets at δ 5.1–5.3 ppm and piperazinone carbonyl signals at δ 165–170 ppm .

- Mass spectrometry (HRMS): ESI+ mode provides accurate mass data (e.g., [M+H]+ m/z calculated for C₁₉H₂₁N₂O: 297.1602) .

- HPLC-PDA: Purity assessment using C18 columns (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced: What strategies address low reproducibility in pharmacological studies involving 1-Benzhydrylpiperazin-2-one?

- Batch standardization: Ensure consistent synthetic routes and purity (>95% by HPLC) across studies .

- In vitro-in vivo correlation (IVIVC): Use physiologically relevant assay conditions (e.g., plasma protein binding adjustments) .

- Data transparency: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectral and assay data .

- Contradiction analysis: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Basic: How should researchers mitigate environmental risks during disposal of 1-Benzhydrylpiperazin-2-one?

- Waste segregation: Collect organic residues separately from aqueous waste.

- Incineration: Dispose via licensed facilities equipped with scrubbers to neutralize toxic fumes .

- Documentation: Maintain records of disposal methods per EPA/REACH guidelines .

Advanced: What computational tools are available for predicting synthetic pathways of novel 1-Benzhydrylpiperazin-2-one derivatives?

- Template relevance scoring: Prioritize routes with high plausibility (>0.8) and minimal side products .

- Retrosynthetic analysis: Identify key intermediates like 4-benzhydrylpiperazine or 2-ketopiperazine .

- Feasibility checks: Evaluate precursor availability and reaction scalability using PubChem and SciFinder data .

Basic: What are the ethical considerations in animal studies involving 1-Benzhydrylpiperazin-2-one?

- 3Rs compliance: Replace animal models with in vitro assays where possible; reduce sample sizes via statistical power analysis .

- Dose justification: Conduct preliminary toxicity studies (e.g., LD50 in rodents) to define safe dosing ranges .

- IACUC approval: Submit detailed protocols to institutional review boards, including humane endpoints and euthanasia methods .

Advanced: How can researchers resolve discrepancies between in silico predictions and experimental bioactivity data?

- Force field optimization: Refine molecular docking parameters (e.g., AMBER or CHARMM) to better model ligand-receptor interactions .

- Meta-analysis: Cross-validate results with independent datasets (e.g., ChEMBL or BindingDB) to identify systematic biases .

- Experimental validation: Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.